N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule featuring a benzodioxole (methylenedioxy) moiety linked to a thiazole-acetamide core. The thiazole ring, substituted with a phenylamino group at position 2 and an acetamide at position 4, suggests possible bioactivity via interactions with enzymes or receptors.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(20-10-13-6-7-16-17(8-13)25-12-24-16)9-15-11-26-19(22-15)21-14-4-2-1-3-5-14/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQJZUVDYOEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-299607, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, is a potent inhibitor of Rho signaling. The primary targets of this compound are the RPEL proteins, which are part of the RhoA transcriptional signaling pathway.
Mode of Action
The compound acts downstream of RhoA and inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a coactivator of serum response factor (SRF). CCG-299607 binds specifically to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A. This binding prevents the interaction between MRTF-A and importin α/β1, inhibiting the nuclear import of MRTF-A.
Biochemical Pathways
The RhoA/MRTF-A/SRF pathway plays a crucial role in various cellular functions, including cell cycle regulation, apoptosis, cell growth, and cell differentiation. By inhibiting this pathway, CCG-299607 can modulate these cellular processes.
Pharmacokinetics
The compound’s ability to inhibit rhoa signaling suggests it can penetrate cell membranes and reach its intracellular targets
Result of Action
CCG-299607’s inhibition of the RhoA/MRTF-A/SRF pathway can lead to various molecular and cellular effects. For instance, it can modulate gene expression, cell migration, and other cellular processes. In cancer cells, CCG-299607 has been shown to inhibit cell migration and invasion.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 328.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial in regulating cell proliferation and survival.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor for kinases such as DYRK1A, which is involved in neurodegenerative diseases and cancer pathways .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Studies
Numerous studies have investigated the biological effects of this compound. Below is a summary of findings from selected research:
Anticancer Activity
A study assessing the compound's effects on several cancer cell lines revealed the following IC values:
| Cell Line | IC (µM) |
|---|---|
| Huh7 (Liver Cancer) | 8.0 |
| Caco2 (Colorectal) | 6.0 |
| MDA-MB 231 (Breast) | 10.0 |
| PC3 (Prostate) | 12.0 |
These results indicate that the compound has potent anticancer properties across multiple types of cancer cells .
Mechanistic Insights
Further mechanistic studies have suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This was corroborated by flow cytometry analyses showing increased sub-G1 phase populations in treated cells .
Case Study 1: In Vivo Efficacy
In a preclinical model using xenograft tumors derived from MDA-MB 231 cells, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's potential for further development as a therapeutic agent for breast cancer .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against neurotoxicity induced by beta-amyloid peptides. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in animal models .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In 6M HCl at reflux (110°C, 8–12 hours), the amide bond cleaves to yield 2-[2-(phenylamino)-1,3-thiazol-4-yl]acetic acid and 1,3-benzodioxol-5-ylmethylamine.
-
Basic Hydrolysis : Treatment with NaOH (2M, 70°C, 6 hours) produces the sodium salt of the carboxylic acid.
Key Conditions :
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| HCl (6M) | 110°C | 8–12h | Carboxylic acid + benzodioxolylmethylamine |
| NaOH (2M) | 70°C | 6h | Sodium carboxylate |
Substitution Reactions
The thiazole ring and phenylamino group participate in electrophilic and nucleophilic substitutions:
-
Thiazole C-4 Position : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form 4-alkylthiazole derivatives .
-
Phenylamino Group : Undergoes diazotization with NaNO₂/HCl (0–5°C), followed by coupling with β-naphthol to form azo compounds.
Example Reaction Pathway :
Oxidation
-
Thiazole Sulfur : Treatment with H₂O₂ (30%) in acetic acid oxidizes the thiazole’s sulfur to a sulfoxide or sulfone.
-
Benzodioxole Ring : Ozonolysis cleaves the methylenedioxy group to form catechol derivatives under controlled conditions.
Reduction
-
Nitro Groups : Catalytic hydrogenation (H₂, Pd/C) reduces nitro substituents to amines .
-
Double Bonds : NaBH₄ selectively reduces α,β-unsaturated ketones adjacent to the thiazole ring.
Oxidation Products :
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂ (30%) | Thiazole sulfoxide | 65–70% |
| Ozone | Catechol derivative | 55–60% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Thermal Cyclization : Heating in PPA (polyphosphoric acid) at 120°C induces ring closure between the acetamide’s carbonyl and the thiazole’s amino group, producing a quinazolinone scaffold .
Mechanistic Insight :
Functionalization of the Benzodioxole Moiety
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methylenedioxy group to yield dihydroxybenzene derivatives.
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the methylenedioxy bridge.
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
-
Knoevenagel Condensation : Acetic acid/piperidine under microwave (100°C, 20 min) improves yields of arylidene derivatives by 30% compared to conventional heating .
Stability and Degradation
-
Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring, forming sulfonic acid derivatives.
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and NH₃, as confirmed by TGA-DSC analysis.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid + amine | 85–90 |
| Thiazole Alkylation | CH₃I, DMF, 60°C | 4-Methylthiazole | 75–80 |
| Sulfur Oxidation | H₂O₂, CH₃COOH | Thiazole sulfoxide | 65–70 |
| Microwave Cyclization | AcOH/piperidine, 100°C, MW | Quinazolinone | 90–95 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogs described in the evidence:
Structural Analogues with Benzodioxol/Benzimidazole Variations
- Compound 9f (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces benzodioxol with benzimidazole (N-containing vs. The triazole-phenoxymethyl linker adds conformational rigidity. Impact: Benzimidazole may enhance binding to metal ions or polar targets, whereas benzodioxol improves lipophilicity and oxidative stability .
- N-Phenyl-2-(2-(Phenylamino)-1,3-thiazol-4-yl)acetamide (): Structure: Lacks the benzodioxolmethyl group; instead, a simple phenyl is attached to the acetamide. Key Differences: Absence of the benzodioxol group reduces steric bulk and electron-donating effects. Impact: Simplified structure may lower metabolic resistance but reduce target specificity .
Thiazole-Acetamide Derivatives
- 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide (): Structure: Substitutes the phenylamino group with a thioether linkage. Key Differences: Thioether introduces sulfur-based reactivity (e.g., disulfide formation) and alters electronic properties. Impact: May influence redox activity or susceptibility to enzymatic degradation .
- N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(1-(2-Methoxyethyl)Piperidin-4-ylidene)Acetamide (): Structure: Incorporates a quinoline core and piperidine moiety. Key Differences: Larger, polycyclic framework with multiple heteroatoms. Impact: Likely targets nucleic acid-interacting proteins (e.g., topoisomerases) due to planar quinoline, contrasting with the thiazole-acetamide’s smaller footprint .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide?
- Methodology : The synthesis often involves coupling a benzodioxole-methylamine derivative with a thiazole-acetic acid intermediate. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-haloacetophenones under reflux (e.g., ethanol, 80°C, 6–8 hours) to generate the 2-(phenylamino)thiazole core .
- Acetamide coupling : Reacting the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine (dioxane, 20–25°C), followed by purification via recrystallization (ethanol-DMF mixtures) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical techniques :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths/angles (e.g., C–N bonds in the thiazole ring: ~1.32 Å) .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 410.12) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazole-acetamide coupling step?
- Factors affecting yield :
- Catalyst choice : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Solvent selection : Use anhydrous DMF instead of dioxane to improve solubility of intermediates .
- Temperature control : Conduct reactions under nitrogen at 0–5°C to minimize side product formation (e.g., hydrolysis of chloroacetyl chloride) .
- Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and adjust stoichiometry if unreacted starting material persists .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved for this compound?
- Case study : If the benzodioxole methylene protons show unexpected splitting, consider:
- Conformational analysis : Restricted rotation around the acetamide bond may cause diastereotopic splitting. Use VT-NMR (variable temperature) to observe coalescence at elevated temperatures .
- Impurity profiling : Check for residual solvents (e.g., DMF) or byproducts via 2D NMR (COSY, HSQC) .
Q. What strategies are effective for computational docking studies targeting biological activity?
- Protocol :
- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) to generate a reliable 3D structure .
- Receptor selection : Use crystal structures of homologous targets (e.g., COX-2 for anti-inflammatory studies) from the PDB.
- Docking software : Employ AutoDock Vina with Lamarckian genetic algorithms, focusing on hydrogen-bond interactions (e.g., acetamide carbonyl with Ser530 in COX-2) .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting reports on the biological activity of similar thiazole-acetamides?
- Hypothesis testing :
- SAR studies : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole) to isolate electronic effects .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
- Common issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
